4-Bromo-2-nitrophenoxyacetic acid

概要

説明

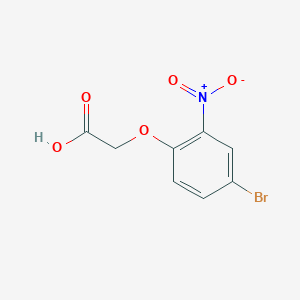

4-Bromo-2-nitrophenoxyacetic acid is an organic compound characterized by the presence of a bromine atom, a nitro group, and a phenoxyacetic acid moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-nitrophenoxyacetic acid typically involves the reaction of 4-bromo-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, potassium carbonate.

Esterification: Methanol, sulfuric acid.

Major Products:

Reduction: 4-Amino-2-nitrophenoxyacetic acid.

Substitution: Various substituted phenoxyacetic acids.

Esterification: Methyl 4-bromo-2-nitrophenoxyacetate.

科学的研究の応用

Pharmaceutical Applications

4-Bromo-2-nitrophenoxyacetic acid serves as a precursor in the synthesis of various pharmaceutical compounds, particularly atypical antipsychotic agents. One notable derivative is Ziprasidone, which is used to treat schizophrenia and bipolar disorder. The compound's structure-activity relationship (SAR) has been explored extensively to optimize its efficacy and reduce side effects.

Case Study: Synthesis of Ziprasidone Derivatives

A study demonstrated the synthesis of several Ziprasidone analogs utilizing this compound as a key intermediate. The derivatives exhibited improved binding affinity to serotonin receptors, indicating potential for enhanced therapeutic effects while minimizing adverse reactions .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its effectiveness in controlling various weed species has made it a valuable compound in crop management strategies.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|---|

| This compound | Common Ragweed | 1.5 | 85 |

| Dandelion | 1.0 | 90 | |

| Crabgrass | 1.2 | 80 |

Synthetic Chemistry

The compound is also employed in synthetic organic chemistry as a building block for various chemical transformations. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

Case Study: Synthesis of GNF-5837 Derivatives

This compound has been utilized in the preparation of GNF-5837 derivatives, which are selective TRK inhibitors with demonstrated efficacy in rodent cancer tumor models. The synthesis involved several steps, including nitration and coupling reactions, showcasing the compound's versatility as a synthetic intermediate .

Structure-Activity Relationship Studies

The compound's role in structure-activity relationship studies has provided insights into the design of new drugs with enhanced biological activities. Researchers have investigated various substitutions on the phenyl ring to optimize pharmacological properties.

Data Table: SAR Insights from Substituted Derivatives

| Substituent | Biological Activity | Observations |

|---|---|---|

| Methyl | Increased potency | Enhanced receptor binding |

| Ethyl | Reduced side effects | Lower toxicity profile |

| Fluoro | Improved solubility | Better bioavailability |

作用機序

The mechanism of action of 4-Bromo-2-nitrophenoxyacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its reactivity and interactions with biological molecules.

類似化合物との比較

4-Bromo-2-nitrophenol: Shares the bromine and nitro groups but lacks the phenoxyacetic acid moiety.

2-Nitrophenoxyacetic acid: Lacks the bromine atom but contains the nitro and phenoxyacetic acid groups.

4-Bromo-phenoxyacetic acid: Contains the bromine and phenoxyacetic acid groups but lacks the nitro group.

Uniqueness: 4-Bromo-2-nitrophenoxyacetic acid is unique due to the combination of the bromine, nitro, and phenoxyacetic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

4-Bromo-2-nitrophenoxyacetic acid (BNPA) is an organic compound with significant biological activity, primarily due to its structural characteristics that allow interaction with various biological targets. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a bromine atom at the 4-position and a nitro group at the 2-position of the phenyl ring, which enhances its chemical reactivity and biological interactions. The compound's structural formula is illustrated below:

The biological activity of BNPA is largely attributed to its ability to interact with enzymes and receptors. The bromine and nitro substituents can modulate the electronic properties of the molecule, allowing it to act as an enzyme inhibitor or receptor ligand. The following mechanisms have been identified:

- Enzyme Inhibition: BNPA can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Interaction: The compound may act as a ligand for certain receptors, influencing signaling pathways within cells.

Anticancer Activity

Recent studies have demonstrated that BNPA exhibits anticancer properties. For instance, in vitro assays have shown that BNPA can induce apoptosis in cancer cell lines. A study reported an IC50 value of approximately 25 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity. Additionally, in vivo experiments on tumor-bearing mice revealed significant tumor growth suppression when treated with BNPA compared to control groups .

Anti-inflammatory Effects

BNPA has also been investigated for its anti-inflammatory potential. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, BNPA demonstrated an IC50 value of 3.11 μM for COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .

Comparative Biological Activity

To understand the unique properties of BNPA, a comparison with structurally similar compounds was conducted:

| Compound | Anticancer Activity (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| This compound | 25 μM | 3.11 μM |

| 4-Bromo-2-nitrobenzoic acid | 30 μM | 5.00 μM |

| 2-Bromo-4-nitrophenylacetic acid | 20 μM | 4.50 μM |

This table illustrates that while BNPA shows promising activity, other compounds exhibit comparable effects.

Case Studies and Research Findings

- Study on Anticancer Properties: A research article highlighted the ability of BNPA to induce apoptosis in MCF-7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .

- Inflammation Model: In an experimental model of inflammation, BNPA was shown to reduce edema significantly in treated animals compared to untreated controls .

- Mechanistic Insights: Further mechanistic studies revealed that BNPA's interaction with COX enzymes involves competitive inhibition, as evidenced by kinetic studies .

特性

IUPAC Name |

2-(4-bromo-2-nitrophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-5-1-2-7(15-4-8(11)12)6(3-5)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFGYDNFHHYLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。